![molecular formula C11H12N2O2S B2680756 1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide CAS No. 1040339-14-7](/img/structure/B2680756.png)
1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide
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Overview
Description
1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sulfonamide derivative that has been shown to possess various pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects.
Scientific Research Applications
Asymmetric Cyclopropanation
- The Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes provides a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, useful for asymmetric synthesis (Davies et al., 1996).
Nucleophilic Substitutions
- 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective Pd(0) catalyzed nucleophilic substitution, providing cyclopropylideneethyl derivatives as building blocks of high synthetic potential, which can be utilized in developing pharmacologically active compounds (Stolle et al., 1992).
Synthesis of Vinylsulfones and Vinylsulfonamides
- A study presents a protocol for the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, highlighting their potential in synthetic organic chemistry due to a wide range of biological activities (2020).
Catalytic Cyclopropanation
- Phenyldiazomethane reacts with electron-deficient alkenes in the presence of transition metal catalysts and sulfides to give cyclopropanes, indicating the role of sulfides in mediating these reactions, which could be applied in the synthesis of various organic compounds (Aggarwal et al., 2000).
Antimicrobial Evaluation
- New heterocyclic compounds incorporating the sulfamoyl moiety were synthesized for use as antimicrobial agents, showcasing the application of sulfonamide moieties in developing new pharmacologically active compounds (Darwish et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as perampanel, act as selective non-competitive antagonists of ampa receptors .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets in a manner similar to other ampa receptor antagonists .
Biochemical Pathways
It is known that ampa receptor antagonists can affect various neurological pathways, leading to changes in neuronal excitability .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, primarily via cyp3a4 and/or cyp3a5, and are excreted in the feces and urine .
Result of Action
It can be hypothesized that, like other ampa receptor antagonists, it may lead to changes in neuronal excitability .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
properties
IUPAC Name |
1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-7-9-3-1-2-4-10(9)8-16(14,15)13-11-5-6-11/h1-4,11,13H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZOAJJIRZSBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide |
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